Methyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate
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Overview
Description
Methyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate is an organic compound with the molecular formula C10H8F3NO4. This compound is characterized by the presence of a trifluoromethyl group, a nitro group, and a methyl ester group attached to a benzene ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate typically involves the esterification of 2-(3-nitro-4-(trifluoromethyl)phenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Hydrolysis can be carried out using aqueous sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Reduction of the nitro group: 2-(3-Amino-4-(trifluoromethyl)phenyl)acetic acid.
Hydrolysis of the ester group: 2-(3-Nitro-4-(trifluoromethyl)phenyl)acetic acid.
Scientific Research Applications
Methyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate is primarily influenced by its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The ester group can be hydrolyzed to release the active carboxylic acid form, which can interact with specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate: Characterized by the presence of a trifluoromethyl group, nitro group, and ester group.
This compound: Similar structure but with different substituents on the benzene ring.
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique properties such as increased metabolic stability and enhanced biological activity compared to similar compounds without this group. This makes it a valuable compound for various applications in research and industry .
Biological Activity
Methyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate is an organic compound characterized by its unique molecular structure, which includes a trifluoromethyl group and a nitro substituent on a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agrochemicals.
Chemical Structure and Properties
The molecular formula of this compound is C10H8F3N2O4. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group may undergo bioreduction, leading to active derivatives that interact with various biological targets.
The mechanism of action of this compound is influenced by its chemical structure. The trifluoromethyl group is known to enhance the compound's metabolic stability and bioavailability, making it a suitable candidate for drug development. The nitro group can be reduced to form an amine derivative that may exhibit different biological activities, including inhibition of enzymes or interaction with cellular receptors.
Biological Activities
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Antimicrobial Activity :
- Studies have indicated that compounds containing nitro and trifluoromethyl groups often exhibit significant antimicrobial properties. This compound has been investigated for its potential to inhibit bacterial growth, particularly against Gram-positive and Gram-negative bacteria.
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Anti-inflammatory Properties :
- Research suggests that this compound may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.
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Pharmacological Applications :
- As a pharmaceutical precursor, this compound may serve as a building block for synthesizing more complex therapeutic agents.
Case Studies
Several studies have focused on the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Antimicrobial Activity : A study published in Frontiers in Chemistry highlighted the antimicrobial efficacy of similar trifluoromethylated compounds against various pathogens, suggesting that this compound could exhibit comparable activity .
- Anti-inflammatory Mechanisms : Research has demonstrated that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. This mechanism could be relevant for understanding the anti-inflammatory potential of this compound .
Data Table: Biological Activity Overview
Properties
CAS No. |
1116624-06-6 |
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Molecular Formula |
C10H8F3NO4 |
Molecular Weight |
263.17 g/mol |
IUPAC Name |
methyl 2-[3-nitro-4-(trifluoromethyl)phenyl]acetate |
InChI |
InChI=1S/C10H8F3NO4/c1-18-9(15)5-6-2-3-7(10(11,12)13)8(4-6)14(16)17/h2-4H,5H2,1H3 |
InChI Key |
PQCKYJGCSKXVGG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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